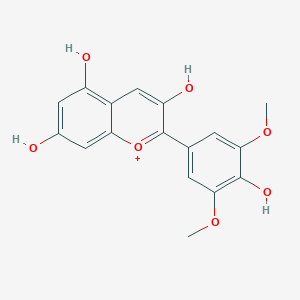

Malvidin

Description

Properties

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMACGJDUUWFCH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15O7+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

643-84-5 (chloride) | |

| Record name | Malvidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30146622 | |

| Record name | Malvidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10463-84-0 | |

| Record name | Malvidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10463-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Oenological Anthocyanin: A Technical Guide to the Natural Sources of Malvidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin, an O-methylated anthocyanidin, is a prominent natural pigment responsible for the rich red, purple, and blue hues observed in a variety of plant tissues, including fruits, flowers, and leaves.[1] As a member of the flavonoid class of polyphenols, this compound and its glycosides have garnered significant scientific interest due to their potent antioxidant and anti-inflammatory properties, suggesting potential applications in the development of novel therapeutics and functional foods.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a review of the key signaling pathways it modulates.

Natural Sources and Quantitative Data

This compound is most abundantly found in red grapes (Vitis vinifera), where it is the principal pigment responsible for the color of red wine.[1][4] Blueberries and other berries are also significant sources.[1] The concentration of this compound and its glycosides can vary considerably depending on the plant species, cultivar, and environmental conditions. The following tables summarize the quantitative this compound content in various natural sources, expressed as this compound-3-O-glucoside equivalents unless otherwise stated.

Table 1: this compound Content in Various Grape Cultivars

| Grape Cultivar | This compound-3-O-glucoside Content (mg/100g Fresh Weight) | Reference |

| Alicante Bouschet | 165.03 ± 46.50 | [5] |

| Burgund Mare | 5.90 ± 0.65 (acetylated) | [5] |

| Syrah | 32.81 ± 7.63 | [5] |

| Cabernet Sauvignon | High levels of this compound derivatives (58.2% of total anthocyanins) | [6] |

| Moldova | High levels of this compound derivatives (81.2% of total anthocyanins) | [6] |

| Crimson (Red table grape) | 0.88 | [7] |

| Red Globe (Red table grape) | 0.92 | [7] |

Table 2: this compound Content in Berries and Other Fruits

| Fruit | This compound Glycoside Content (mg/100g Fresh Weight) | Reference |

| Highbush Blueberry (raw) | 3.29 (this compound 3-O-(6''-acetyl-glucoside)) | [5] |

| Lowbush Blueberry (raw) | 14.74 (this compound 3-O-(6''-acetyl-glucoside)) | [8] |

| Bilberry | 39.22 | [9] |

| American Cranberry | 0.31 | [9] |

| Black Chokeberry | 1.22 | [9] |

Table 3: this compound Content in Flowers

| Flower | This compound Glycoside Content | Reference |

| Primula (polyanthus group) | Responsible for blue color | [1] |

| Blue Pimpernel (Anagallis monelli) | High concentration | [1] |

| Eastern Redbud (Cercis canadensis L.) - purple-type flower | 2.36 mg/100g fwt (in petiole) | [10] |

Experimental Protocols

Extraction of this compound from Grape Skins

This protocol is adapted from methodologies described for the extraction of anthocyanins from grape by-products.[11][12]

Materials:

-

Dried and ground grape pomace

-

Hydrochloric acid (HCl)

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., vacuum filtration)

Procedure:

-

Sample Preparation: Thaw frozen grape pomace at room temperature and dry in an oven at 50°C to a constant weight. Grind the dried pomace into a fine powder.[12]

-

Solvent Preparation: Prepare an acidified alcohol solvent. A common solvent is methanol or ethanol containing 0.01% HCl.[11] Ratios of alcohol to water can be varied (e.g., 50-100% v/v) to optimize extraction yield.[11]

-

Extraction:

-

Mix the ground grape pomace with the acidified solvent. A solid-to-liquid ratio of 1:10 to 1:15 (w/v) is commonly used.

-

Agitate the mixture for a specified period. This can range from 1 hour to 24 hours depending on the specific protocol.[13]

-

The extraction can be performed at room temperature or elevated temperatures (e.g., 50°C).[11]

-

-

Separation:

-

Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.

Purification by Solid-Phase Extraction (SPE)

This protocol provides a general workflow for purifying the crude extract to isolate anthocyanins.[14][15]

Materials:

-

C18 SPE cartridge

-

Methanol

-

Water (acidified, e.g., with 0.1% HCl)

-

Ethyl acetate (B1210297)

-

Crude this compound extract

Procedure:

-

Cartridge Conditioning:

-

Activate the C18 SPE cartridge by passing methanol through it.

-

Equilibrate the cartridge by passing acidified water through it.[15]

-

-

Sample Loading: Load the crude extract (dissolved in a small volume of acidified water) onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with water to remove polar impurities such as sugars and organic acids.

-

Wash the cartridge with ethyl acetate to remove less polar impurities.

-

-

Elution: Elute the anthocyanins, including this compound, from the cartridge using acidified methanol.

-

Drying: The eluted fraction can be dried under a stream of nitrogen or using a rotary evaporator.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of anthocyanins in grape and wine samples.[4][5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase A: Water with an acid modifier, such as 0.2% sulfuric acid or a mixture of water-formic acid-acetic acid (1000:8:9, v/v/v).[4][6]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient Elution: A typical gradient would be a linear increase in the proportion of Mobile Phase B over time. For example, from 10% to 45% B over 10 minutes.[4]

-

Flow Rate: 1.0 to 1.5 mL/min.[4]

-

Injection Volume: 20 µL.[5]

-

Detection Wavelength: 520 nm for anthocyanins.[5]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound-3-O-glucoside of known concentrations (e.g., 0.5-10 mg/L) in the mobile phase.[4]

-

Sample Preparation: Dissolve the purified and dried extract in the initial mobile phase conditions and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound glycoside peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each this compound glycoside by integrating the peak area and comparing it to the calibration curve generated from the standards.

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects, particularly its anti-inflammatory and antioxidant activities, through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like TNF-α, the IκBα protein is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators such as MCP-1, ICAM-1, and VCAM-1.[16][17]

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can activate MAPK pathways, including JNK and p38. This compound has been demonstrated to reduce the phosphorylation of JNK, suggesting its role in mitigating oxidative stress-induced cellular damage.[18][19]

Caption: this compound's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. While direct studies on this compound's effect on this pathway are emerging, other flavonoids are known to inhibit PI3K/Akt/mTOR signaling in cancer cells, suggesting a potential mechanism for this compound's reported anti-cancer properties.[20]

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

This compound Biosynthesis Pathway

This compound is synthesized via the flavonoid biosynthesis pathway. The final step in the formation of this compound involves the methylation of petunidin, a reaction catalyzed by O-methyltransferase enzymes.[21]

Caption: Simplified biosynthesis pathway of this compound.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound in a cell-based assay.

Caption: Workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound is a readily available natural anthocyanin with significant potential for applications in health and wellness. This guide provides a comprehensive overview of its primary natural sources, methods for its extraction and quantification, and its mechanisms of action at the cellular level. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the bioavailability and clinical efficacy of this compound is warranted to fully realize its therapeutic potential.

References

- 1. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repositorio UNEATLANTICO: this compound: Advances in the Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology [repositorio.uneatlantico.es]

- 3. researchgate.net [researchgate.net]

- 4. benthamopen.com [benthamopen.com]

- 5. Modelling the Mass Transfer Process of this compound-3-Glucoside during Simulated Extraction from Fresh Grape Solids under Wine-Like Conditions [mdpi.com]

- 6. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, this compound) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Extraction of Anthocyanins from Black Grape By-Products and Improving Their Stability Using Cobalt(II) Complexation [pnfs.or.kr]

- 12. Extraction of Anthocyanins from Black Grape By-Products and Improving Their Stability Using Cobalt(II) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijeab.com [ijeab.com]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. Inhibitory effect of this compound on TNF-α-induced inflammatory response in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Effect of the Blueberry Anthocyanins this compound-3-Glucoside and this compound-3-Galactoside in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The effects of this compound on oxidative stress parameters and inflammatory cytokines in LPS-induced human THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzymatic synthesis of [3'-O-methyl-(3)H]this compound-3-glucoside from petunidin-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Malvidin structure and chemical properties.

An In-depth Technical Guide to the Structure and Chemical Properties of Malvidin

Introduction

This compound is a prominent member of the anthocyanidin class of flavonoids, which are water-soluble pigments responsible for many of the red, purple, and blue colors observed in higher plants.[1] As the 3',5'-dimethoxy derivative of delphinidin (B77816), this compound and its glycosides are abundant in nature, notably contributing to the coloration of red grapes (Vitis vinifera), red wine, and various berries such as blueberries.[2][3] Beyond its role as a primary plant pigment, this compound is the subject of extensive research due to its potent antioxidant, anti-inflammatory, and potential anticancer properties.[2][4] This guide provides a detailed overview of the core structural and chemical characteristics of this compound, its biosynthetic origin, and standard experimental protocols for its study, tailored for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

This compound Structure and Chemical Identity

This compound is characterized by the flavylium (B80283) cation backbone, a 2-phenylbenzopyrylium system, with specific hydroxyl and methoxy (B1213986) substitutions that define its chemical behavior and color properties.[5] It is structurally an O-methylated anthocyanidin.[3]

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol | [5] |

| Systematic IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxy)-1λ4-benzopyran-1-ylium | [3] |

| Synonyms | Syringidin, 1-Benzopyrylium, 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)- | [6][7] |

| CAS Number | 643-84-5 | [3] |

| Chemical Formula | C₁₇H₁₅O₇⁺ | [3][5] |

| SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=C(C=C2)C(=CC(=C3)O)O | [6] |

| InChI Key | KZMACGJDUUWFCH-UHFFFAOYSA-O | [3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, characterization, and biological activity. Its solubility and stability are significantly influenced by factors such as pH, temperature, and the presence of other molecules.[6]

| Property | Value | Reference |

| Molar Mass | 331.30 g/mol | [3][5] |

| Melting Point | >300 °C | [8] |

| Solubility | Soluble in water and organic solvents like ethanol (B145695), DMSO, and DMF.[6][7] Sparingly soluble in aqueous buffers.[7] | [6][7] |

| UV/Vis λmax | In acidic methanol (B129727): ~534-555 nm; also shows peaks at ~275 nm.[7][9][10] | [7][9][10] |

| pH-dependent Color | Red in acidic and neutral solutions; blue in basic solutions. | [3] |

Biosynthesis of this compound

This compound is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway.[1][11] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various flavonoid classes. The core anthocyanidin structure is formed, which is then modified by glycosylation and methylation to yield different anthocyanins. This compound is derived from the anthocyanidin delphinidin through the action of O-methyltransferases which add methyl groups at the 3' and 5' positions of the B-ring.[2]

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Experimental Protocols

Extraction of this compound from Grape Skins

A common method for extracting anthocyanins, including this compound, from plant material is solid-liquid extraction using an acidified solvent.[12] Acidification helps to stabilize the flavylium cation.

Methodology:

-

Sample Preparation: Fresh or frozen grape skins are dried to a constant weight (e.g., at 50°C) and then ground into a fine powder to increase the surface area for extraction.[13]

-

Solvent Preparation: An extraction solvent is prepared, typically methanol or ethanol acidified with a small amount of hydrochloric acid (e.g., 0.01% HCl v/v) or other acids like formic or acetic acid.[12][13]

-

Extraction: The powdered grape skin is macerated in the acidified solvent (e.g., a solid-to-liquid ratio of 1:10 w/v). The mixture is agitated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 40-50°C).[14]

-

Filtration and Concentration: The mixture is filtered (e.g., using vacuum filtration) to separate the solid residue from the liquid extract. The extraction process can be repeated on the residue until the solvent runs clear.[13]

-

Solvent Evaporation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.[13]

-

Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a resin like Diaion HP-20 to remove sugars and organic acids, enriching the anthocyanin fraction.[13]

Caption: General workflow for this compound extraction from grape skins.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode-Array Detector (DAD) or UV-Vis detector is the standard method for the separation and quantification of individual anthocyanins like this compound.[15][16]

Methodology:

-

Standard Preparation: A calibration curve is constructed using certified this compound standards (often as this compound-3-O-glucoside) at several concentrations (e.g., 0.5-20 mg/L).[15][16]

-

Sample Preparation: The extracted and purified this compound sample is dissolved in a suitable solvent (e.g., the mobile phase) and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm).[17]

-

Mobile Phase: A gradient elution is typically used, involving two solvents:

-

Solvent A: Water with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

-

Solvent B: Acetonitrile or methanol with the same acid modifier.[15]

-

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection: UV-Vis or DAD detector set at the maximum absorbance wavelength for this compound (~530 nm).[9][17]

-

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.[15]

Caption: Workflow for HPLC quantification of this compound.

Antioxidant Activity Assays

The antioxidant capacity of this compound is commonly evaluated using spectrophotometric assays that measure its ability to scavenge stable free radicals. The DPPH and ABTS assays are two of the most frequently used methods.[18][19]

5.3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[20]

Methodology:

-

Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared.

-

Reaction Mixture: In a microplate well or cuvette, a fixed volume of the DPPH solution is mixed with various concentrations of the this compound sample. A control containing only the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[20]

-

Measurement: The absorbance of the solution is measured at the λmax of DPPH (typically 515-517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

5.3.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing the solution to lose color. This decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.[21] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[22]

Methodology:

-

Radical Generation: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

-

Reagent Preparation: The ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.70 at its λmax (typically 734 nm).[22]

-

Reaction Mixture: A small volume of the this compound sample at various concentrations is added to a larger, fixed volume of the diluted ABTS•⁺ solution.

-

Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).[20]

-

Measurement: The absorbance is read at ~734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity to that of Trolox, a water-soluble vitamin E analog.[19]

Caption: Generalized workflow for DPPH and ABTS antioxidant assays.

References

- 1. Food Anthocyanins: this compound and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repositorio UNEATLANTICO: this compound: Advances in the Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology [repositorio.uneatlantico.es]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H15O7+ | CID 159287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 10463-84-0: this compound | CymitQuimica [cymitquimica.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Showing Compound this compound (FDB002713) - FooDB [foodb.ca]

- 9. ars.usda.gov [ars.usda.gov]

- 10. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 11. Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agriculturejournals.cz [agriculturejournals.cz]

- 13. Extraction of Anthocyanins from Black Grape By-Products and Improving Their Stability Using Cobalt(II) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benthamopen.com [benthamopen.com]

- 16. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, this compound) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The intricate biosynthetic pathway of malvidin, a key anthocyanin responsible for the red and blue hues in many plants, is a focal point for research in plant biochemistry, food science, and drug development. This technical guide provides an in-depth exploration of the core enzymatic steps leading to malvidin synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Biosynthesis Pathway of Malvidin

This compound biosynthesis is a specialized branch of the broader flavonoid and anthocyanin pathways. The journey begins with the central phenylpropanoid pathway, which provides the precursor phenylalanine. A series of enzymatic reactions then construct the characteristic C6-C3-C6 flavonoid backbone, which is subsequently modified to produce a variety of anthocyanins, including this compound.

The core pathway leading to this compound can be summarized in the following key enzymatic steps:

-

Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the initial condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is then isomerized to naringenin, a flavanone.

-

Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol (B1209521).

-

Flavonoid 3',5'-Hydroxylase (F3'5'H): This critical enzyme hydroxylates dihydrokaempferol at the 3' and 5' positions of the B-ring to yield dihydromyricetin. This step is a key determinant for the production of blue-hued delphinidin-type anthocyanins, including this compound.

-

Dihydroflavonol 4-Reductase (DFR): Dihydromyricetin is reduced to leucodelphinidin.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Leucodelphinidin is oxidized to form the unstable anthocyanidin, delphinidin (B77816).

-

UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): A glucose molecule is attached to the 3-hydroxyl group of delphinidin to form the more stable delphinidin-3-O-glucoside.

-

Anthocyanin O-Methyltransferase (AOMT): In the final steps specific to this compound synthesis, methyl groups are transferred from S-adenosyl-L-methionine (SAM) to the 3' and 5' hydroxyl groups of the B-ring of delphinidin-3-O-glucoside. This methylation occurs in a stepwise manner, first producing petunidin-3-O-glucoside and then this compound-3-O-glucoside.

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes in the this compound biosynthesis pathway are crucial for determining the final anthocyanin profile in a plant. The following table summarizes key kinetic parameters for three critical enzymes in this pathway.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (pM·min⁻¹·mg⁻¹ Microsome) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Dihydroflavonol 4-Reductase (DFR) | Vitis vinifera | Dihydroquercetin | 69.34 ± 3.62 | - | - | - | |

| NADPH | 252.6 ± 12.2 | - | - | - | |||

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Camellia sinensis | Naringenin | 3.22 ± 0.31 | 124.49 ± 10.11 | - | - | [1] |

| Kaempferol | 4.33 | - | - | - | [1] | ||

| Dihydrokaempferol | 3.26 | - | - | - | [1] | ||

| Anthocyanin O-Methyltransferase (AOMT) | Vitis vinifera | Delphinidin-3-O-glucoside | 38.0 ± 4.0 | - | 0.25 ± 0.01 | 6.58 x 10³ | [2] |

| Cyanidin-3-O-glucoside | 45.0 ± 5.0 | - | 0.23 ± 0.01 | 5.11 x 10³ | [2] | ||

| Petunidin-3-O-glucoside | 25.0 ± 3.0 | - | 0.26 ± 0.01 | 1.04 x 10⁴ | [2] |

Experimental Protocols

Extraction and Quantification of Anthocyanins from Plant Tissues

This protocol outlines a general method for the extraction and quantification of total anthocyanins.

Materials:

-

Plant tissue (e.g., grape skins, flower petals)

-

Acidified methanol (B129727) (1% HCl, v/v)

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge

-

Spectrophotometer

-

Potassium chloride buffer (0.025 M, pH 1.0)

-

Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

Procedure:

-

Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with acidified methanol at a 1:10 (w/v) ratio. Vortex thoroughly and incubate in the dark at 4°C for 24 hours.

-

Centrifuge the extract at 10,000 x g for 15 minutes to pellet the cell debris.

-

Collect the supernatant containing the anthocyanin extract.

-

For quantification using the pH differential method, prepare two dilutions of the extract: one with potassium chloride buffer (pH 1.0) and another with sodium acetate buffer (pH 4.5).

-

Allow the dilutions to equilibrate for 15 minutes.

-

Measure the absorbance of each dilution at 520 nm and 700 nm.

-

Calculate the total anthocyanin concentration (as cyanidin-3-glucoside equivalents) using the following formula:

-

A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5

-

Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x L)

-

Where: MW = 449.2 g/mol (molecular weight of cyanidin-3-glucoside), DF = dilution factor, ε = 26,900 L·mol⁻¹·cm⁻¹ (molar absorptivity of cyanidin-3-glucoside), and L = cuvette pathlength (cm).

-

-

Heterologous Expression and In Vitro Assay of Anthocyanin O-Methyltransferase (AOMT)

This protocol describes the expression of a recombinant AOMT and a subsequent in vitro assay to determine its activity.

Materials:

-

E. coli expression system (e.g., BL21(DE3) cells)

-

Expression vector containing the AOMT cDNA (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Ni-NTA affinity chromatography column

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

S-adenosyl-L-methionine (SAM)

-

Anthocyanin substrate (e.g., delphinidin-3-O-glucoside)

-

HPLC system with a DAD detector

Procedure:

A. Heterologous Expression and Purification:

-

Transform the expression vector into competent E. coli cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or other appropriate methods.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged AOMT protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

-

Elute the purified protein and dialyze against a suitable storage buffer.

B. In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of the anthocyanin substrate, and SAM.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the purified AOMT enzyme.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of acidified methanol.

-

Analyze the reaction products by HPLC-DAD, monitoring at a wavelength of 520 nm.

-

Identify and quantify the substrate and the methylated product (e.g., petunidin-3-O-glucoside and this compound-3-O-glucoside) by comparing their retention times and spectra with authentic standards.

-

Calculate the enzyme activity based on the amount of product formed over time.

Heterologous Expression and In Vitro Assay of Flavonoid 3',5'-Hydroxylase (F3'5'H)

This protocol outlines the expression of a recombinant F3'5'H in yeast and a method for its in vitro characterization.

Materials:

-

Saccharomyces cerevisiae strain (e.g., WAT11, which overexpresses an Arabidopsis P450 reductase)

-

Yeast expression vector (e.g., pYES-DEST52) containing the F3'5'H cDNA

-

Yeast transformation reagents

-

Yeast growth media (e.g., SC-Ura with glucose or galactose)

-

Microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, 10 mM DTT)

-

Glass beads

-

Ultracentrifuge

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5)

-

NADPH

-

Flavonoid substrate (e.g., naringenin, dihydrokaempferol)

-

HPLC system with a DAD detector

Procedure:

A. Heterologous Expression and Microsome Preparation:

-

Transform the expression vector into the yeast strain.

-

Select for transformants on appropriate selective media.

-

Grow a pre-culture in media containing glucose.

-

Induce protein expression by transferring the cells to media containing galactose and grow for 24-48 hours.

-

Harvest the yeast cells by centrifugation.

-

Wash the cells and resuspend in microsome isolation buffer.

-

Disrupt the cells by vortexing with glass beads.

-

Perform a series of centrifugations to remove cell debris and mitochondria.

-

Pellet the microsomal fraction by ultracentrifugation (e.g., at 100,000 x g).

-

Resuspend the microsomal pellet in reaction buffer and determine the protein concentration.

B. In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of the flavonoid substrate, and NADPH.

-

Pre-incubate the mixture at the optimal temperature (e.g., 28-30°C).

-

Initiate the reaction by adding a known amount of the microsomal protein preparation.

-

Incubate the reaction for a specific time period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Centrifuge to separate the phases and collect the organic phase containing the flavonoids.

-

Evaporate the solvent and resuspend the residue in a suitable solvent for HPLC analysis.

-

Analyze the reaction products by HPLC-DAD, monitoring at a wavelength of 280 nm (for flavanones) or 340 nm (for flavonols).

-

Identify and quantify the substrate and the hydroxylated products by comparing their retention times and spectra with authentic standards.

-

Calculate the enzyme activity based on the amount of product formed over time.

Visualizations

Caption: Core biosynthesis pathway of this compound in plants.

Caption: Experimental workflow for AOMT characterization.

References

Malvidin and its Glycosides: An In-depth Technical Guide to their Antioxidant Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Malvidin, a prominent O-methylated anthocyanidin, and its naturally occurring glycosides are polyphenolic compounds responsible for the rich red and blue hues of many fruits, flowers, and vegetables, particularly grapes.[1][2] Beyond their role as pigments, these molecules exhibit significant biological activities, with a substantial body of research highlighting their potent antioxidant and anti-inflammatory properties.[2][3][4] These health benefits are primarily attributed to their capacity to mitigate oxidative stress through various molecular mechanisms, including direct free radical scavenging and the modulation of critical cellular signaling pathways.[1][2] This technical guide provides a comprehensive overview of the antioxidant potential of this compound and its glycosides, detailing the underlying signaling pathways, summarizing quantitative efficacy data, and outlining the experimental protocols used for their evaluation. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound and its glycosides is multifaceted, involving both direct and indirect mechanisms to protect cells from oxidative damage induced by reactive oxygen species (ROS).

-

Direct Radical Scavenging: The polyphenolic structure of this compound, featuring multiple hydroxyl groups, makes it a potent scavenger of free radicals.[2] These compounds can donate a hydrogen atom or an electron to neutralize reactive species like peroxyl radicals, thereby terminating damaging chain reactions.[5]

-

Modulation of Endogenous Antioxidant Enzymes: this compound and its derivatives have been shown to enhance the body's endogenous antioxidant defenses by upregulating the expression and activity of key enzymes.[1] Studies in various cell lines and animal models demonstrate that treatment with this compound or its glycosides leads to increased activity of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1).[1][6][7][8] Concurrently, they can decrease levels of oxidative stress markers like malondialdehyde (MDA), a product of lipid peroxidation.[1][8]

-

Regulation of Cellular Signaling Pathways: A crucial aspect of their antioxidant effect is the ability to modulate signaling pathways that govern the cellular response to oxidative stress. The most notable of these are the Nrf2/ARE, MAPK, and NF-κB pathways. By interacting with these cascades, this compound and its glycosides can orchestrate a coordinated, long-lasting antioxidant and anti-inflammatory response.[1][2][7][9]

Quantitative Antioxidant Potential: A Comparative Summary

The antioxidant capacity of this compound and its various glycosidic forms has been quantified using a range of in vitro and cellular assays. The specific sugar moiety attached to the this compound aglycone, as well as the experimental model, can influence the observed activity. While comprehensive quantitative data is dispersed across numerous studies, this table summarizes key findings.

| Compound | Assay | Model System | Result | Reference(s) |

| This compound | Cellular Antioxidant | HUVECs | ↑ SOD & HO-1 levels; ↓ ROS & XO-1 levels. | [6] |

| Endogenous Enzymes | Rat Renal Ischemia | ↑ CAT & SOD activity; ↓ MDA levels. | [1][2] | |

| Cellular Antioxidant | ARPE-19 Cells | ↑ SOD & GPx activity; ↓ ROS & MDA levels. | [7][8] | |

| This compound-3-O-glucoside (Mv-3-glc) | Cellular Antioxidant | HUVECs | Showed better antioxidant capacity than this compound and Mv-3-gal. ↑ SOD & HO-1; ↓ ROS & XO-1. | [6] |

| FRAP | Chemical Assay | 3.77 ± 0.13 mM Trolox/g phenol | [10] | |

| DPPH | Chemical Assay | 2.14 ± 0.07 mM Trolox/g phenol | [10] | |

| Cellular Antioxidant | L02 Cells (NAFLD model) | Suppressed ROS overproduction, increased glutathione levels, and enhanced antioxidant enzyme activities. | [11][12] | |

| This compound-3-O-galactoside (Mv-3-gal) | Cellular Antioxidant | HUVECs | Effective antioxidant, though generally less potent than Mv-3-glc in this model. ↑ SOD & HO-1; ↓ ROS & XO-1. | [6] |

| Cellular Antioxidant | L02 Cells (NAFLD model) | Ameliorated FFA-induced lipid accumulation and inhibited oxidative stress. | [11][12] | |

| This compound-3-O-arabinoside (M3A) | Cellular Antioxidant | Intestinal Epithelial Cells | Significantly reversed oxidative damage (ROS accumulation, GSH depletion) caused by ethyl carbamate (B1207046) exposure. | [13] |

Abbreviations: HUVECs (Human Umbilical Vein Endothelial Cells); ARPE-19 (Human Retinal Pigment Epithelial Cells); L02 (Human Liver Cell Line); NAFLD (Nonalcoholic Fatty Liver Disease); FFA (Free Fatty Acids); ROS (Reactive Oxygen Species); SOD (Superoxide Dismutase); HO-1 (Heme Oxygenase-1); XO-1 (Xanthine Oxidase-1); CAT (Catalase); GPx (Glutathione Peroxidase); MDA (Malondialdehyde); FRAP (Ferric Reducing Antioxidant Power); DPPH (2,2-diphenyl-1-picrylhydrazyl).

Core Signaling Pathways in Antioxidant Defense

This compound and its glycosides exert significant antioxidant effects by modulating key intracellular signaling pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is stabilized, allowing it to translocate to the nucleus.[1] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous protective enzymes like HO-1, SOD, and CAT.[1][14]

References

- 1. mdpi.com [mdpi.com]

- 2. Food Anthocyanins: this compound and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Food Anthocyanins: this compound and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Effect of Blueberry Anthocyanins this compound and Glycosides on the Antioxidant Properties in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and its derivatives exhibit antioxidant properties by inhibiting MAPK signaling pathways to reduce endoplasmic reticulum stress in ARPE-19 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound and its derivatives exhibit antioxidant properties by inhibiting MAPK signaling pathways to reduce endoplasmic reticulum stress in ARPE-19 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound-3- O-Glucoside from Blueberry Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Transcription Factor EB-Mediated Lysosomal Function and Activating the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-3-O-arabinoside ameliorates ethyl carbamate-induced oxidative damage by stimulating AMPK-mediated autophagy [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-3-O-Glucoside Mitigates α-Syn and MPTP Co-Induced Oxidative Stress and Apoptosis in Human Microglial HMC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Malvidin: A Technical Guide to its Anti-inflammatory Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin is a prominent O-methylated anthocyanidin, a type of flavonoid responsible for the red and blue pigments in many fruits and vegetables, particularly grapes.[1][2] Beyond its role as a natural colorant, this compound and its glycosides have garnered significant scientific interest for their potent antioxidant and anti-inflammatory properties.[3][4] Extensive research, encompassing in vitro, in vivo, and animal studies, has elucidated several molecular mechanisms through which this compound exerts its anti-inflammatory effects. These benefits are primarily attributed to its ability to modulate critical signaling pathways and gene expression involved in the inflammatory response.[3][4] This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory activity is multifactorial, targeting several key nodes in the inflammatory cascade. The principal mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, suppression of the NLRP3 inflammasome, and potent antioxidant activity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory regulation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[2][5]

This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound and its glycosides prevent the degradation of IκBα and block the nuclear translocation of the p65 subunit.[6][7] This action effectively halts the downstream production of NF-κB-mediated pro-inflammatory molecules like TNF-α, IL-6, IL-1β, iNOS, and COX-2.[3][8] For instance, in TNF-α-stimulated human umbilical vein endothelial cells (HUVECs), this compound-3-glucoside and this compound-3-galactoside inhibited IκBα degradation, with inhibition rates of 84.8% and 75.3% respectively at a concentration of 50 μM.[6]

References

- 1. This compound and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of this compound, a Major Red Wine Polyphenol | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Food Anthocyanins: this compound and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Food Anthocyanins: this compound and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of the Blueberry Anthocyanins this compound-3-Glucoside and this compound-3-Galactoside in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of this compound on TNF-α-induced inflammatory response in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-3-glucoside protects endothelial cells up-regulating endothelial NO synthase and inhibiting peroxynitrite-induced NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Malvidin's role in cancer prevention and therapy.

Malvidin, a prominent anthocyanidin found in pigmented fruits and vegetables, has emerged as a significant area of interest in oncology research. This technical guide synthesizes the current understanding of this compound's role in cancer prevention and therapy, targeting an audience of researchers, scientists, and professionals in drug development. It delves into the molecular mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this natural compound.

Introduction

This compound and its glycosides are potent antioxidant and anti-inflammatory agents that have demonstrated anti-carcinogenic properties in a variety of cancer types, including leukemia, colorectal, gastric, hepatocellular, lung, oral, and breast cancers.[1] These compounds have been shown to induce apoptosis, autophagy, and cell cycle arrest, as well as suppress cell proliferation and metastasis through the modulation of various signaling pathways.[1] The health benefits of this compound are primarily attributed to its ability to scavenge free radicals and modulate inflammatory cytokine signaling.[2] While preclinical evidence is robust, further in-depth in vitro, in vivo, and human studies are necessary to fully elucidate its therapeutic potential.[1][3]

Quantitative Data on this compound's Anti-Cancer Activity

The efficacy of this compound and its derivatives has been quantified in numerous studies across various cancer cell lines and in vivo models. The following tables summarize key findings related to its cytotoxic effects and tumor growth inhibition.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |

| This compound | HCT-116 | Colorectal Cancer | 15 | 24 | [4] |

| This compound | FR-2 (normal) | Normal Human Cells | 65 | 24 | [4] |

| This compound | HT-29 | Colon Cancer | 62.22 | 72 | [5][6] |

| This compound | SCC131 | Oral Cancer | 62 | Not Specified | [7] |

| This compound-3-O-glucoside | MCF-7 | Breast Cancer | 109.08 | Not Specified | [8] |

| Oxovitisin A | MKN-28 | Gastric Cancer | 538.42 ± 50.06 | Not Specified | [3] |

| Oxovitisin A | Caco-2 | Colorectal Cancer | 434.85 ± 11.87 | Not Specified | [3] |

| This compound | U937 | Human Monocytic Leukemia | 40 µg/mL | Not Specified | |

| Cyanidin | U937 | Human Monocytic Leukemia | 60 µg/mL | Not Specified |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Animal Model | Cancer Type | This compound Dosage | Treatment Duration | Tumor Volume Reduction | Citation |

| Mice with Dalton's Lymphoma | Lymphoma | 5 mg/kg bw and 10 mg/kg bw | 10 consecutive days | Significant reduction (4.94 ± 1.67 mm³ and 4.90 ± 0.94 mm³ vs 9.99 ± 0.99 mm³ in control) | [9][10] |

| Hamster model of oral oncogenesis | Oral Cancer | 200 mg/kg (blueberry supplement) | Not Specified | Reduced tumor burden | [7] |

Key Mechanisms of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several critical cellular processes and signaling pathways.

Induction of Apoptosis

This compound and its derivatives have been consistently shown to induce programmed cell death (apoptosis) in various cancer cell lines.[1][8][11] This is often mediated through the activation of caspases, particularly caspase-3, a key executioner in the apoptotic cascade.[2][8] In some instances, this compound has been observed to modulate the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.[12]

Cell Cycle Arrest

A significant mechanism of this compound's anti-proliferative activity is its ability to induce cell cycle arrest.[1] Studies have demonstrated that this compound can arrest cancer cells at different phases of the cell cycle, including the G2/M phase and the S phase.[2][4][8] This arrest is often associated with the modulation of cell cycle regulatory proteins. For instance, in human colorectal cancer cells, this compound-induced G2/M arrest is linked to the upregulation of p21WAF1.[4][11]

Modulation of Signaling Pathways

This compound's anti-cancer effects are underpinned by its ability to interfere with key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound and its glycosides have been shown to inhibit this pathway, contributing to their anti-cancer effects.[2] This inhibition can lead to decreased cell proliferation and increased apoptosis.

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability and Antiproliferative Activity of this compound-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Therapeutic Potential of Flavonoids—The Use of Apigenin in Medicine [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 10. Food Anthocyanins: this compound and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Malvidin and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1] A key pathological driver in these conditions is the interplay between oxidative stress and neuroinflammation, which creates a vicious cycle of neuronal damage.[2][3] Malvidin, a prominent O-methylated anthocyanidin found in pigmented plants like blueberries and red grapes, and its glycoside derivatives have emerged as promising neuroprotective agents.[4][5][6] Their potent antioxidant and anti-inflammatory properties form the basis of their therapeutic potential.[2][4][7]

This technical guide provides an in-depth review of the current scientific evidence supporting the neuroprotective effects of this compound and its derivatives. We will detail the molecular mechanisms of action, summarize quantitative data from key in vivo and in vitro studies, outline common experimental protocols, and visualize the critical signaling pathways involved.

Core Mechanisms of Neuroprotection

This compound's neuroprotective capacity stems from its ability to modulate multiple cellular pathways simultaneously. The primary mechanisms include potent antioxidant activity, suppression of inflammatory cascades, and inhibition of apoptotic cell death.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the cell's antioxidant defenses, is a cornerstone of neurodegeneration.[2][7] this compound and its derivatives directly scavenge free radicals and enhance the endogenous antioxidant system.[2][5][7] Studies show that this compound treatment increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5][7][8][9] This is achieved, in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[9][10][11][12]

Anti-inflammatory Action

Chronic neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal death.[8] this compound exerts powerful anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This leads to a significant reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][7][13] Furthermore, this compound and its glycosides have been shown to inhibit cyclooxygenase (COX) enzymes, particularly showing selectivity for the inducible COX-2 enzyme, which is a key player in inflammatory processes.[14]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative disorders. This compound intervenes in this process by modulating the expression of key apoptotic proteins. It has been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner caspase, Caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[8][13][15] This modulation helps to preserve mitochondrial integrity and prevent the activation of the apoptotic cascade, thereby promoting neuronal survival.[8][11]

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies investigating the neuroprotective effects of this compound and its derivatives.

Table 1: Summary of In Vivo Studies

| Model System | Compound | Dosage | Key Quantitative Outcomes | Reference |

| Aluminum Chloride (AlCl₃)-Induced Neurotoxicity (Rats) | This compound | 100 & 200 mg/kg | Dose-dependently reduced elevated brain levels of IL-6, IL-1β, and TNF-α. Decreased MDA and increased SOD, CAT, and GSH levels. | [2][5] |

| Lipopolysaccharide (LPS)-Induced Sepsis-Associated Encephalopathy (Mice) | This compound | Medium & High Doses | Significantly restored neurobehavioral scores. Reduced serum levels of IL-6, TNF-α, and IL-1β. Increased brain antioxidant enzyme activities. | [8] |

| Rotenone-Induced Parkinson's Disease (Rats) | This compound | 100 & 200 mg/kg | Ameliorated behavioral deficits. Significantly increased brain levels of SOD, GSH, and CAT while decreasing MDA. Reduced TNF-α and Caspase-3 expression. | [9][15][16] |

| Ethanol-Induced Memory Impairment (Rats) | This compound | Not Specified | Significantly restored levels of antioxidant enzymes (GSH, SOD, CAT) and reduced MDA, IL-1β, TNF-α, IL-6, and Caspase-3. | [13] |

Table 2: Summary of In Vitro Studies

| Cell Line | Stressor | Compound & Concentration | Key Quantitative Outcomes | Reference |

| BV-2 Microglia | Lipopolysaccharide (LPS) | This compound (50, 100, 200 µM) | Dose-dependently increased expression of the protective protein UCP2. | [8] |

| HMC3 Human Microglia | α-synuclein + MPTP | This compound-3-O-glucoside (50 µM) | Significantly reduced cytotoxicity and markers of apoptosis and oxidative stress via the Nrf2/HO-1 pathway. | [11][12] |

| Glial Cells | Hypoxia | This compound (Pre-incubation) | Increased CAT activity and GSH concentration post-hypoxia compared to controls. | [3][7][14] |

| HT-29 Colon Cancer Cells | None | This compound (25-100 µM) | Showed dose- and time-dependent cytotoxicity with a 72-hour IC₅₀ of 62.22 µM. Increased Caspase-3/7 activation up to 2.21-fold at 100 µM. | [17] |

| HSC-T6 Hepatic Stellate Cells | None | This compound (50-100 µg/ml) | Dose-dependently increased ROS levels up to 1.63-fold at 100 µg/ml, inducing apoptosis. | [18] |

Table 3: Enzyme Inhibitory Activity of this compound and its Glycosides

| Enzyme Target | Compound | IC₅₀ Value (µM) | Reference |

| COX-1 | This compound | 12.45 ± 0.70 | [14] |

| This compound-3-O-glucoside | 74.78 ± 0.06 | [14] | |

| This compound-3,5-O-diglucoside | 90.36 ± 1.92 | [14] | |

| COX-2 | This compound | 2.76 ± 0.16 | [14] |

| This compound-3-O-glucoside | 39.92 ± 3.02 | [14] | |

| This compound-3,5-O-diglucoside | 66.45 ± 1.93 | [14] | |

| AChE | This compound-3-O-glucoside | 26.3 ± 3.1% inhibition at 100 µM | [14] |

| BChE | This compound-3-O-glucoside | 22.1 ± 3.0% inhibition at 100 µM | [14] |

Key Signaling Pathway Visualizations

The following diagrams illustrate the molecular pathways modulated by this compound in its neuroprotective role.

Detailed Experimental Protocols

This section details common methodologies used to evaluate the neuroprotective effects of this compound.

In Vitro Models

-

Cell Lines:

-

BV-2 (Murine Microglia): An immortalized mouse microglial cell line, ideal for studying neuroinflammation.[8]

-

HMC3 (Human Microglia): A human microglial cell line used to create humanized models of neurodegenerative diseases like Parkinson's.[11][12]

-

SH-SY5Y (Human Neuroblastoma): Commonly used to model dopaminergic neurons and study neurotoxicity and neuroprotection.[19]

-

-

General Treatment Protocol:

-

Cells are seeded in multi-well plates and allowed to adhere.[19]

-

Cells are pre-treated with various concentrations of this compound or its derivatives (e.g., 10-200 µM) for a specified period (e.g., 1-2 hours).[8][11]

-

A neurotoxic stimulus (e.g., LPS at 500 ng/mL, MPTP at 2mM, or H₂O₂) is added to induce cell stress and damage.[8][11]

-

Cells are incubated for a further period (typically 24 hours) before assays are performed.[8]

-

Key Assays

-

Cell Viability Assays (CCK8/MTT):

-

Principle: These are colorimetric assays that measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (WST-8 in CCK8, MTT in the MTT assay) into a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.[8][20][21]

-

Protocol: Following treatment, the CCK8 or MTT reagent is added to each well and incubated (e.g., 1-4 hours). The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., ~450 nm for CCK8).[8][20]

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is commonly used. It is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping it. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8][18][22]

-

Protocol: Cells are washed and then incubated with H₂DCFDA (e.g., 10 µM) at 37°C for 20-30 minutes in the dark.[8] Fluorescence intensity is measured using a microplate reader or visualized with a fluorescence microscope (Excitation: ~488 nm, Emission: ~525 nm).[8]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: Used to quantify the concentration of specific proteins, such as cytokines (TNF-α, IL-6, IL-1β), in cell culture supernatants or serum.

-

Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, samples are added to wells pre-coated with a capture antibody. A detection antibody, followed by a substrate, is added to produce a measurable color change.[8]

-

-

Western Blotting:

-

Principle: A technique to detect and quantify specific proteins in a sample. It allows for the analysis of protein expression levels (e.g., UCP2, Nrf2, Caspase-3, Bax, Bcl-2).

-

Protocol: Cells or tissues are lysed to extract proteins. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed using primary antibodies specific to the target protein, followed by secondary antibodies conjugated to an enzyme for detection.[8][23]

-

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of this compound and its derivatives. Through a multi-pronged approach involving antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, these compounds effectively mitigate key pathological processes in neurodegeneration. The modulation of critical signaling hubs like Nrf2, NF-κB, and the AMPK/UCP2 axis highlights their ability to restore cellular homeostasis in the face of neurotoxic insults.

While preclinical data are compelling, further research is necessary. Future studies should focus on:

-

Bioavailability and Blood-Brain Barrier Permeability: Investigating how this compound and its metabolites reach the central nervous system is crucial for therapeutic development.[24]

-

Long-term Efficacy and Safety: Chronic administration studies in animal models are needed to assess long-term benefits and potential toxicity.

-

Clinical Trials: Ultimately, well-designed human clinical trials are required to translate these promising preclinical findings into effective therapies for neurodegenerative diseases.[4]

References

- 1. Food Anthocyanins: this compound and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Antiamnesic Potential of this compound on Aluminum Chloride Activated by the Free Radical Scavenging Property - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Food Anthocyanins: this compound and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound alleviates mitochondrial dysfunction and ROS accumulation through activating AMPK-α/UCP2 axis, thereby resisting inflammation and apoptosis in SAE mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

- 10. This compound-3- O-Glucoside from Blueberry Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Transcription Factor EB-Mediated Lysosomal Function and Activating the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-3-O-Glucoside Mitigates α-Syn and MPTP Co-Induced Oxidative Stress and Apoptosis in Human Microglial HMC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-3-O-Glucoside Mitigates α-Syn and MPTP Co-Induced Oxidative Stress and Apoptosis in Human Microglial HMC3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Improves Ethanol-Induced Memory Impairment by Targeting Cholinesterase, FRAP, and GABA Signaling: Based on Molecular Docking Study [aber.apacsci.com]

- 14. This compound and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound induces hepatic stellate cell apoptosis via the endoplasmic reticulum stress pathway and mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. neuroproof.com [neuroproof.com]

- 21. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 22. sm.unife.it [sm.unife.it]

- 23. This compound promotes PGC-1α/Nrf2 signaling to attenuate the inflammatory response and restore mitochondrial activity in septic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

The Cardioprotective Mechanisms of Malvidin: A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Malvidin, a prominent anthocyanin found in pigmented fruits and vegetables such as grapes, berries, and red wine, has garnered significant scientific interest for its potential cardiovascular health benefits. Preclinical evidence strongly suggests that this compound exerts multifaceted protective effects on the cardiovascular system, primarily through its potent antioxidant, anti-inflammatory, and pro-survival signaling activities. This technical guide provides an in-depth overview of the core mechanisms underlying the cardioprotective effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies for cardiovascular disease.

Core Mechanisms of this compound's Cardioprotective Action

This compound's cardioprotective effects are attributed to its ability to modulate several key cellular processes that are often dysregulated in cardiovascular pathologies. These include mitigating oxidative stress, suppressing inflammation, improving endothelial function, and inhibiting apoptosis in cardiac cells.

Antioxidant Properties

This compound has been shown to directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems. In a rat model of isoproterenol-induced myocardial infarction, this compound treatment restored the activities of key antioxidant enzymes.[1][2] Specifically, it increased the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing lipid peroxidation.[1][2]

Anti-inflammatory Effects

Chronic inflammation is a critical contributor to the pathogenesis of cardiovascular disease. This compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways. Studies have demonstrated that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[1][3] This inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3]

Enhancement of Endothelial Function

A healthy endothelium is crucial for maintaining vascular homeostasis. This compound has been shown to improve endothelial function, which is often impaired in cardiovascular disease. It achieves this by promoting the production of nitric oxide (NO), a key vasodilator, through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway.[4][5]

Inhibition of Apoptosis

This compound has demonstrated the ability to protect cardiac cells from apoptosis, or programmed cell death. It modulates the expression of pro- and anti-apoptotic proteins, thereby promoting cell survival in the face of cardiac stress.[6]

Key Signaling Pathways Modulated by this compound

The cardioprotective effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/eNOS Signaling Pathway

This compound activates the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS.[4][5] Activated eNOS increases the production of nitric oxide (NO), which promotes vasodilation and improves blood flow. This pathway is crucial for maintaining endothelial function and protecting against ischemia-reperfusion injury.[4][5]

References

- 1. Measurement of antioxidant enzyme activities [bio-protocol.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Hyperglycemia induces differential change in oxidative stress at gene expression and functional levels in HUVEC and HMVEC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardioprotective Effects of this compound Against Isoproterenol-Induced Myocardial Infarction in Rats: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Stability of Malvidin: A Technical Guide to pH and Temperature Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Malvidin, a prominent O-methylated anthocyanidin, is a key contributor to the vibrant red, purple, and blue hues observed in many plants, including grapes, blueberries, and the flowers of Primula species.[1] Its glycosides are among the most abundant anthocyanins in nature.[1] However, the inherent instability of this compound presents a significant challenge in its application as a natural colorant and therapeutic agent. This technical guide provides a comprehensive overview of the stability of this compound under varying pH and temperature conditions, offering quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Influence of pH on this compound Stability and Color

The pH of an aqueous solution is a critical determinant of the structure and, consequently, the color and stability of this compound. This compound exists in a dynamic equilibrium of several structural forms, each favored at a specific pH range.

At highly acidic pH (typically below 2), this compound predominantly exists as the red flavylium (B80283) cation (AH+), which is its most stable colored form.[2][3] As the pH increases into the mildly acidic range (pH 3-6), the flavylium cation undergoes hydration at the C2 position to form the colorless hemiketal (or carbinol base).[2][4] This transformation leads to a significant loss of color, with solutions of this compound-3-O-glucoside becoming almost colorless around pH 4.0.[5] The hemiketal can further undergo ring-opening to form the also colorless chalcone (B49325) isomers.[2]

In the neutral to slightly basic pH range (around pH 7.4), which is physiologically relevant, degradation reactions can occur more rapidly, preventing the system from reaching a stable equilibrium.[6][7][8] In this range, in addition to the colorless forms, a purple/blue quinoidal base is formed.[8] At even higher pH values, the quinoidal base can become dianionic, and other degradative reactions are accelerated.[6][7]

The color of this compound solutions shifts accordingly with these structural changes. The vibrant red of the flavylium cation at low pH fades as colorless species form. With a further increase in pH, the appearance of the quinoidal base can lead to violet and blue hues. For instance, solutions of this compound-3-O-glucoside shift towards a violet color with a maximum absorbance at 560 nm at pH 5.5.[5]

Chemical Transformations of this compound with pH

The equilibrium between the different structural forms of this compound is a complex process. The primary transformations are illustrated in the signaling pathway below.

Influence of Temperature on this compound Stability